molecular formula C22H27N5O B2590184 Benzyl(methyl)({3-[6-(3-methylpiperidin-1-YL)pyridin-3-YL]-1,2,4-oxadiazol-5-YL}methyl)amine CAS No. 1359642-20-8

Benzyl(methyl)({3-[6-(3-methylpiperidin-1-YL)pyridin-3-YL]-1,2,4-oxadiazol-5-YL}methyl)amine

Cat. No.: B2590184
CAS No.: 1359642-20-8
M. Wt: 377.492
InChI Key: KONQLLBPWQXSFF-UHFFFAOYSA-N
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Description

Benzyl(methyl)({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)amine is a complex organic compound that features a combination of piperidine, pyridine, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(methyl)({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)amine typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

Benzyl(methyl)({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl(methyl)({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)amine involves its interaction with various molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, affecting signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl(methyl)({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)amine is unique due to its combination of three different ring systems, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-methyl-N-[[3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-17-7-6-12-27(14-17)20-11-10-19(13-23-20)22-24-21(28-25-22)16-26(2)15-18-8-4-3-5-9-18/h3-5,8-11,13,17H,6-7,12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONQLLBPWQXSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C=C2)C3=NOC(=N3)CN(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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